6-Pentafluoroethyl-1h-pyrazine-2-thione
CAS No.:
Cat. No.: VC15789745
Molecular Formula: C6H3F5N2S
Molecular Weight: 230.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3F5N2S |
|---|---|
| Molecular Weight | 230.16 g/mol |
| IUPAC Name | 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione |
| Standard InChI | InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14) |
| Standard InChI Key | GNXBIUBTMVBBBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=S)C=N1)C(C(F)(F)F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione, reflects its structural components:
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A six-membered pyrazine ring with nitrogen atoms at positions 1 and 4.
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A thione (-C=S) group at position 2.
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A pentafluoroethyl (-CF₂CF₃) substituent at position 6.
The presence of fluorine atoms introduces strong electronegativity and lipophilicity, potentially enhancing membrane permeability in biological systems.
Table 1: Key Molecular Properties
The crystal structure of related pyrazine-2-thiones reveals intermolecular hydrogen bonding (N–H⋯N and C–H⋯S), which stabilizes the lattice and influences solubility .
Synthetic Methodologies
Reaction Pathways
Synthesis typically involves fluorination of pyrazine precursors or nucleophilic substitution reactions. Key steps include:
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Precursor Selection: Pyrazine-2-thione derivatives serve as starting materials.
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Fluorination: Introduction of the pentafluoroethyl group via reactions with perfluoroalkyl iodides or trifluoromethylating agents.
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Solvent Systems: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for their high polarity, facilitating nucleophilic substitutions.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF or DMSO |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (optimized) |
Reaction Optimization
Yield improvements rely on:
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Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluorination efficiency.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Biological Activities and Mechanisms
Table 3: Comparative Biological Activities of Pyrazine-2-thiones
Antimicrobial and Anti-inflammatory Effects
Structural analogs demonstrate:
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Antibacterial Action: Disruption of cell wall synthesis in Staphylococcus aureus (MIC = 25 μg/mL) .
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COX-2 Inhibition: Fluorinated derivatives reduce prostaglandin synthesis by 70% at 10 μM .
Applications in Medicinal Chemistry
Drug Development
The compound’s dual functionality (thione and fluorinated group) positions it as a:
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Protease Inhibitor Candidate: Potential use in HIV or hepatitis C therapeutics.
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Anticancer Agent: Fluorine atoms may enhance binding to kinase targets (e.g., EGFR).
Material Science
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Liquid Crystals: Fluorinated pyrazines improve thermal stability in display technologies.
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Coordination Chemistry: Thione sulfur coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) for catalyst design.
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